molecular formula C10H10O2 B1275283 3-Allyl-4-hydroxybenzaldehyde CAS No. 41052-88-4

3-Allyl-4-hydroxybenzaldehyde

Cat. No. B1275283
CAS RN: 41052-88-4
M. Wt: 162.18 g/mol
InChI Key: HDZJQLIQQWIJBW-UHFFFAOYSA-N
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Description

3-Allyl-4-hydroxybenzaldehyde is a compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. While the provided papers do not directly discuss 3-Allyl-4-hydroxybenzaldehyde, they do provide insights into related compounds and reactions that can be extrapolated to understand the synthesis, molecular structure, and properties of similar compounds.

Synthesis Analysis

The synthesis of compounds related to 3-Allyl-4-hydroxybenzaldehyde can be achieved through various methods. For instance, a one-pot allylboration-Heck reaction of 2-bromobenzaldehydes has been developed to efficiently synthesize 3-methyleneindan-1-ols, which could potentially be modified to target the synthesis of 3-Allyl-4-hydroxybenzaldehyde . Additionally, oxidative polycondensation has been used to synthesize oligo-4-hydroxybenzaldehyde from 4-hydroxybenzaldehyde, indicating that similar oxidative strategies might be applicable .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Allyl-4-hydroxybenzaldehyde can be complex, with various substituents affecting the overall geometry. For example, the crystal structure of a compound synthesized from 3-methoxy-2-hydroxybenzaldehyde revealed a binegatively tridentate ligand with a square planar geometry around a Ni(II) atom . This suggests that the molecular structure of 3-Allyl-4-hydroxybenzaldehyde could also be influenced by its substituents and the metal ions it may coordinate with.

Chemical Reactions Analysis

The reactivity of hydroxybenzaldehyde derivatives can lead to a variety of chemical reactions. Vilsmeier reactions of 2-alkyl-2-cyclohexen-1-ones have been shown to produce dihydrobenzaldehydes and allylic alcohols . This indicates that 3-Allyl-4-hydroxybenzaldehyde could also participate in similar reactions, potentially leading to the formation of new compounds with allyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-Allyl-4-hydroxybenzaldehyde can be quite diverse. Oligo-4-hydroxybenzaldehyde has been characterized by its thermal stability, with significant resistance to thermo-oxidative decomposition . Additionally, the separation of chlorinated 4-hydroxybenzaldehydes using gas-liquid chromatography has been studied, providing insights into the retention behavior of such compounds . These studies suggest that 3-Allyl-4-hydroxybenzaldehyde may also exhibit unique thermal and chromatographic properties.

Scientific Research Applications

Hydrolysis and Ionic Liquids

Research by Liu Chang-chun (2009) in the field of organic chemistry involves the hydrolysis of 3-bromo-4-hydroxybenzaldehyde in ionic liquid 1-allyl-3-methyl-imidazolium [Amim]Cl. The study explores the reaction conditions that optimize yield and purity. This research indicates potential applications of 3-Allyl-4-hydroxybenzaldehyde in hydrolysis reactions using ionic liquids, which may have industrial and laboratory applications (Liu Chang-chun, 2009).

Complex Formation in Coordination Chemistry

B. Ülküseven et al. (2008) have conducted studies on chelate structures using derivatives of 5-R-2-hydroxybenzaldehyde-4-allyl-thiosemicarbazone with nickel and ruthenium, resulting in stable solid complexes. These findings are significant for coordination chemistry, suggesting potential applications of 3-Allyl-4-hydroxybenzaldehyde in forming chelate complexes with metals, which can have implications in catalysis and material science (B. Ülküseven et al., 2008).

Synthesis of Organic Compounds

Research by Meng‐Yang Chang et al. (2012) on the synthesis of benzodioxepanes involves the use of 4-methoxy-3-hydroxybenzaldehyde. This study demonstrates the utility of 3-Allyl-4-hydroxybenzaldehyde in organic synthesis, particularly in the formation of complex organic structures like benzodioxepanes, which may have applications in pharmaceuticals and material science (Meng‐Yang Chang et al., 2012).

Catalysis and Chemical Synthesis

Makoto Komiyama and Hidefumi Hirai (1986) explored the use of cyclodextrins as catalysts for synthesizing 4-hydroxybenzaldehydes, among other compounds. This research highlights the role of 3-Allyl-4-hydroxybenzaldehyde in catalysis and selective chemical synthesis, with implications for industrial chemistry and green chemistry (Makoto Komiyama and Hidefumi Hirai, 1986).

Biochemical Sensor Development

A 2018 study by M. M. Patil et al. described the synthesis of a novel chemosensor using 5-allyl-2-hydroxy-3-methoxybenzaldehyde. This sensor selectively detects zinc(II) ions, demonstrating potential applications of 3-Allyl-4-hydroxybenzaldehyde in the development of biochemical sensors, particularly in medical diagnostics and environmental monitoring (M. M. Patil et al., 2018).

Safety And Hazards

The compound is classified as a potential eye irritant (H319) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid breathing dust, contact with skin and eyes, and ingestion .

properties

IUPAC Name

4-hydroxy-3-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-3-9-6-8(7-11)4-5-10(9)12/h2,4-7,12H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZJQLIQQWIJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406059
Record name 3-Allyl-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allyl-4-hydroxybenzaldehyde

CAS RN

41052-88-4
Record name 4-Hydroxy-3-(2-propen-1-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41052-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Allyl-4-hydroxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41052-88-4
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Synthesis routes and methods I

Procedure details

Two equivalents of potassium carbonate are added slowly with stirring to a solution of 4-hydroxybenzaldehyde in acetone. A solution of allyl bromide (1.1 equivalent) in acetone is added and the mixture is refluxed for two hours, filtered to remove inorganic salts and volatiles stripped under reduced pressure. The resulting 4-allyloxybenzaldehyde is then heated for six hours at 220° C. to yield the rearrangement product, 3-allyl-4-hydroxybenzaldehyde. One equivalent of 3-allyl-4-hydroxybenzaldehyde is dissolved in acetone and two equivalents of potassium carbonate are added slowly with stirring followed by a solution of 1.1 equivalents of methyl iodide in acetone. This mixture is refluxed for several hours, filtered and stripped to yield 3-allyl-4-methoxybenzaldehyde.
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Synthesis routes and methods II

Procedure details

The starting 3-allyl 4-hydroxybenzaldehyde was prepared from 4-hydroxybenzaldehyde using the method described in Example 1 for the preparation of 4-acetamido-2-allylphenol.
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
I Zadrozna, ZK Brzozowski… - Polymers and …, 1997 - journals.sagepub.com
… The reaction is an aldol condensation between an 3-allyl-4hydroxybenzaldehyde, which has no hydrogen atom … 3-allyl-4-hydroxybenzaldehyde was obtained in the two step reaction1. …
Number of citations: 8 journals.sagepub.com
I Zadrozna, A Wyszomierska - Polymers and Polymer …, 1998 - journals.sagepub.com
Several UV sensitive polyarylates based on chalcones with allylic groups side chains for potential use as photosensitive polymers were obtained by interfacial polycondensation. The …
Number of citations: 3 journals.sagepub.com
Z Liu, L Tang, P Zou, Y Zhang, Z Wang, Q Fang… - European journal of …, 2014 - Elsevier
… silica gel to give 3-allyl-4-hydroxybenzaldehyde (11, 2.50 g) as white solid with 65% yield. … with stirring 7.48 g (46.2 mmol) of 3-allyl-4-hydroxybenzaldehyde 11 and 50 mg (0.198 mmol) …
Number of citations: 113 www.sciencedirect.com
C Qiu, Y Hu, K Wu, K Yang, N Wang, Y Ma… - Bioorganic & Medicinal …, 2016 - Elsevier
… Allylation of 4-hydroxy benzaldehyde (1) provided 4-(allyloxy)benzaldehyde (2), which was subjected to the key Claisen rearrangement to furnish 3-allyl-4-hydroxybenzaldehyde (3). …
Number of citations: 22 www.sciencedirect.com
H Zhu, T Xu, C Qiu, B Wu, Y Zhang, L Chen… - European Journal of …, 2016 - Elsevier
… key Claisen rearrangement to give the 3-allyl-4-hydroxybenzaldehyde 3 in about 30% overall … Protection of 3-allyl-4-hydroxybenzaldehyde 3 with 3,4-dihydro-2H-pyran afforded O-THP …
Number of citations: 50 www.sciencedirect.com
SA Noureddin, RM El-Shishtawy, KO Al-Footy - European journal of …, 2019 - Elsevier
… by the treatment of 3-allyl-4-hydroxybenzaldehyde with substituted piperidones in hydrogen … synthesized starting from the protection of 3-allyl-4-hydroxybenzaldehyde with 3,4-dihydro-…
Number of citations: 125 www.sciencedirect.com
MF Corrêa, AJ Ramos Barbosa, R Sato… - Green Processing and …, 2016 - degruyter.com
Iodocyclization of 2-allylphenols is a suitable method to access furans and dihydrofurans with adequate yields. Several methodologies to iodocyclization are reported in the literature; …
Number of citations: 12 www.degruyter.com
SA Noureddin - 2020 - platform.almanhal.com
… by the treatment of 3-allyl-4-hydroxybenzaldehyde with substituted piperidones in hydrogen … synthesized starting from the protection of 3-allyl-4-hydroxybenzaldehyde with 3,4dihydro-…
Number of citations: 0 platform.almanhal.com
GALT Selim - 2016 - fount.aucegypt.edu
Molecularly imprinted polymers (MIP) are highly promising materials that have many applications in different fields such as chromatography, catalysis, chemical and biochemical sensing…
Number of citations: 2 fount.aucegypt.edu
AS Girgis, P D'Arcy, DR Aboshouk, MS Bekheit - RSC advances, 2022 - pubs.rsc.org
… 3,5-bis(3-allyl-4-hydroxybenzylidene)-4-piperidones 57 were synthesized through acid-catalyzed condensation [HCl(gas)/AcOH] of 4-piperidones with 3-allyl-4-hydroxybenzaldehyde (…
Number of citations: 3 pubs.rsc.org

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